molecular formula C20H20N2O4S B5142882 4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one

Cat. No.: B5142882
M. Wt: 384.5 g/mol
InChI Key: RTLYDQFQCNZRIU-UHFFFAOYSA-N
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Description

4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one is a complex organic compound that features a unique combination of indole and thiazolidinone moieties. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name

4-methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O4S/c1-13-12-27(25,26)22(19(13)23)17-8-5-7-16(11-17)20(24)21-14(2)10-15-6-3-4-9-18(15)21/h3-9,11,13-14H,10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTLYDQFQCNZRIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)N4C(=O)C(CS4(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the acylation of (2-oxoindolin-3-yl)acetonitriles with Boc2O in the presence of DMAP at room temperature . This is followed by the reaction with various reagents to introduce the thiazolidinone moiety.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps to those used in laboratory settings, scaled up to accommodate larger quantities of reagents and optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and thiazolidinone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the thiazolidinone moiety, while substitution reactions can introduce various functional groups to the indole ring.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The thiazolidinone moiety may also contribute to the compound’s activity by interacting with different molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2-[3-(2-methyl-2,3-dihydroindole-1-carbonyl)phenyl]-1,1-dioxo-1,2-thiazolidin-3-one is unique due to its combination of indole and thiazolidinone moieties, which confer a distinct set of chemical and biological properties. This dual functionality makes it a valuable compound for various research applications and potential therapeutic uses.

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